5-Hydroxy-3,3-dimethylhexan-2-one
Overview
Description
5-Hydroxy-3,3-dimethylhexan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group attached to the fifth carbon and two methyl groups attached to the third carbon of the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,3-dimethylhexan-2-one can be achieved through several methods. One common approach involves the oxidation of 3,3-dimethylhexan-2-one using an appropriate oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure selective oxidation at the desired position.
Another method involves the hydroxylation of 3,3-dimethylhexan-2-one using molecular oxygen in the presence of a catalyst. This process can be facilitated by using transition metal catalysts such as palladium or platinum, which promote the formation of the hydroxyl group at the fifth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, the use of environmentally friendly oxidizing agents and catalysts is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,3-dimethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid, depending on the reaction conditions and oxidizing agents used.
Reduction: The ketone group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, molecular oxygen with transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 3,3-dimethylhexan-2-one or 3,3-dimethylhexanoic acid.
Reduction: Formation of 5-hydroxy-3,3-dimethylhexanol.
Substitution: Formation of halogenated derivatives such as 5-chloro-3,3-dimethylhexan-2-one.
Scientific Research Applications
5-Hydroxy-3,3-dimethylhexan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,3-dimethylhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity and function. Additionally, the ketone group can undergo nucleophilic addition reactions with various biomolecules, leading to the formation of covalent adducts that modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylhexan-2-one
- 5-Hydroxyhexan-2-one
- 3,3-Dimethylhexanoic acid
Uniqueness
5-Hydroxy-3,3-dimethylhexan-2-one is unique due to the presence of both a hydroxyl group and a ketone group on the same molecule, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
5-hydroxy-3,3-dimethylhexan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(9)5-8(3,4)7(2)10/h6,9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJWMUTUTLEVMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606034 | |
Record name | 5-Hydroxy-3,3-dimethylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67278-65-3 | |
Record name | 5-Hydroxy-3,3-dimethylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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